

Theviridoside (C₁₇H₂₄O₁₁): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Theviridoside</i>
Cat. No.:	B113994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theviridoside, a naturally occurring iridoid glucoside with the molecular formula C₁₇H₂₄O₁₁, has garnered scientific interest due to its notable cytotoxic properties. Isolated from botanicals such as the "suicide tree" (Cerbera odollam), this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of **Theviridoside**, consolidating available data on its physicochemical properties, biological activities, and proposed mechanisms of action. Detailed experimental methodologies for its isolation and biological evaluation are presented, alongside visualizations of key signaling pathways potentially modulated by this molecule. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Theviridoside is an iridoid glucoside characterized by a complex stereochemistry and multiple functional groups, contributing to its biological activity and physicochemical characteristics.[\[1\]](#)

Property	Value	Source
Molecular Formula	C17H24O11	[1]
Molecular Weight	404.37 g/mol	[1]
CAS Number	23407-76-3	[1]
IUPAC Name	methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate	[1]
Appearance	White to off-white powder	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C	N/A

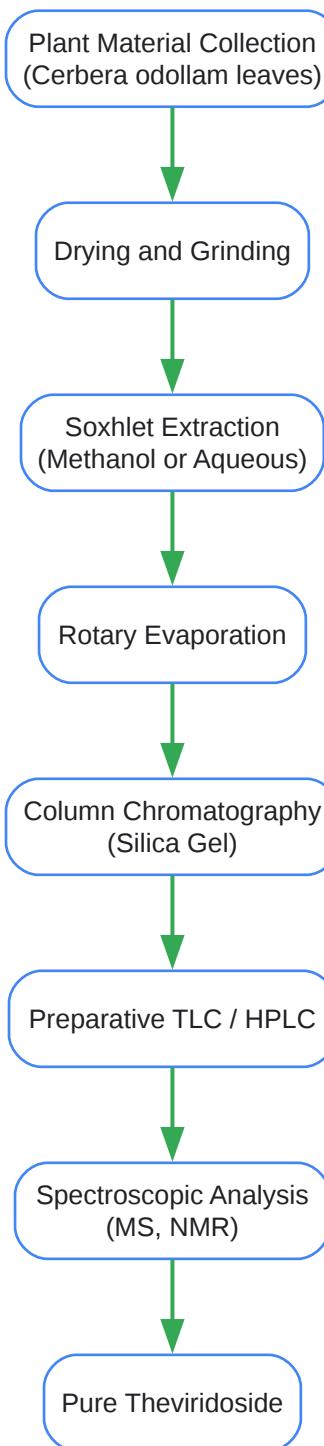
Spectroscopic Data

The structural elucidation of **Theviridoside** has been accomplished through various spectroscopic techniques.

Technique	Key Findings
Mass Spectrometry (MS)	Fragmentation analysis reveals characteristic losses of the glucose moiety, aiding in the identification of the aglycone core.
¹³ C Nuclear Magnetic Resonance (NMR)	The ¹³ C NMR spectrum shows 17 distinct carbon signals, consistent with the molecular formula. Key chemical shifts include those corresponding to the ester carbonyl, olefinic carbons, and the anomeric carbon of the glucose unit.

Biological Activity: Cytotoxicity

The most prominently reported biological activity of **Theviridoside** is its cytotoxicity against a range of human cancer cell lines.


Cell Line	Cancer Type	IC50 (μM)
SKBR3	Breast Cancer	Data not available
HeLa	Cervical Cancer	Data not available
A375	Skin Cancer	Data not available
HepG2	Liver Cancer	Data not available
HCT-116	Colon Cancer	Data not available

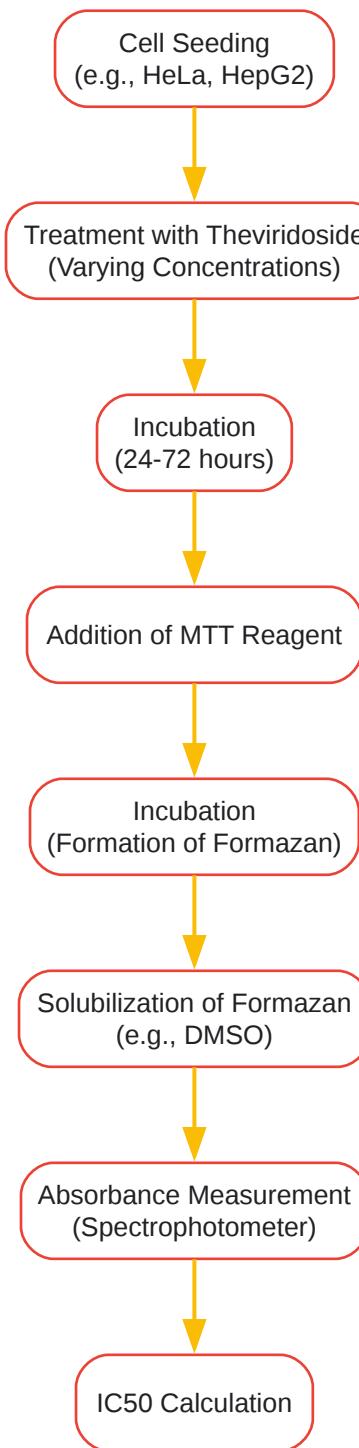
Note: While studies have evaluated the cytotoxicity of **Theviridoside** against these cell lines, the specific IC50 values have not been made publicly available in the reviewed literature.

Experimental Protocols

Isolation and Purification of Theviridoside from Cerbera odollam

The following protocol outlines a general procedure for the isolation and purification of iridoid glucosides like **Theviridoside** from plant material.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)


Figure 1. General workflow for the isolation of **Theviridoside**.

Methodology:

- Plant Material Preparation: Fresh leaves of Cerbera odollam are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder. [\[2\]](#)
- Extraction: The powdered plant material is subjected to extraction using a suitable solvent, such as methanol or water, in a Soxhlet apparatus. [\[2\]](#)
- Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is employed to separate the components based on their polarity.
- Purification: Fractions containing **Theviridoside**, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound. [\[3\]](#)
- Structural Elucidation: The identity and purity of the isolated **Theviridoside** are confirmed by spectroscopic methods, including mass spectrometry and NMR.

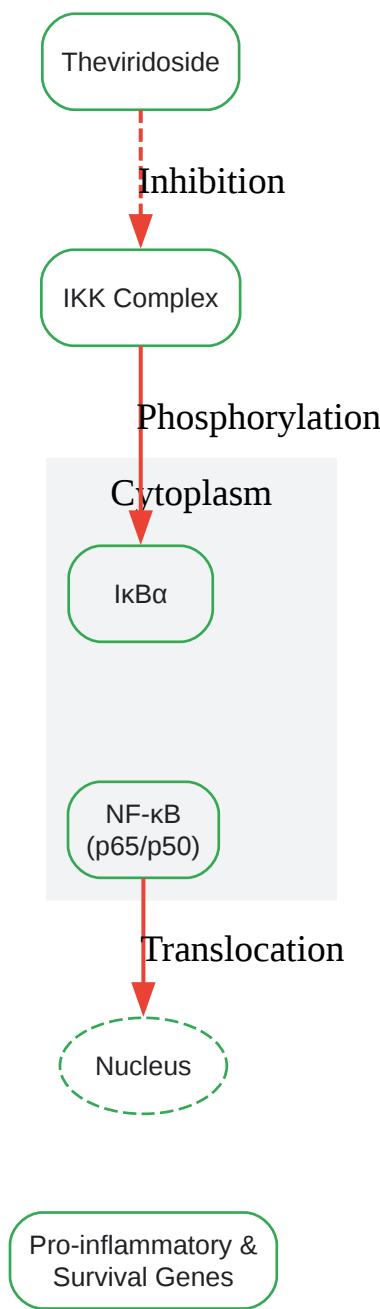
Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of **Theviridoside** can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[Click to download full resolution via product page](#)

Figure 2. Workflow for the MTT cytotoxicity assay.

Methodology:


- Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of **Theviridoside** dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Control wells receive the vehicle alone.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.
- Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

While direct experimental evidence for **Theviridoside** is limited, the known biological activities of other iridoid glycosides and related natural products suggest potential mechanisms of action involving the modulation of key cellular signaling pathways.^{[4][5][6][7]}

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

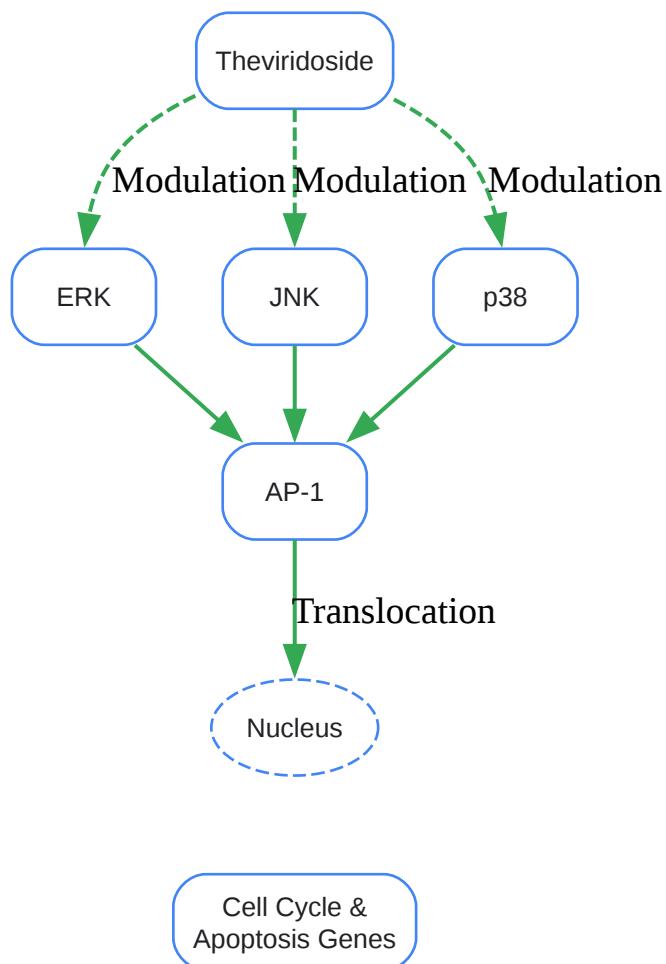

[Click to download full resolution via product page](#)

Figure 3. Proposed inhibition of the NF-κB pathway by **Theviridoside**.

Proposed Mechanism: **Theviridoside** may inhibit the I κ B kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This would sequester the NF- κ B dimer (p65/p50) in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

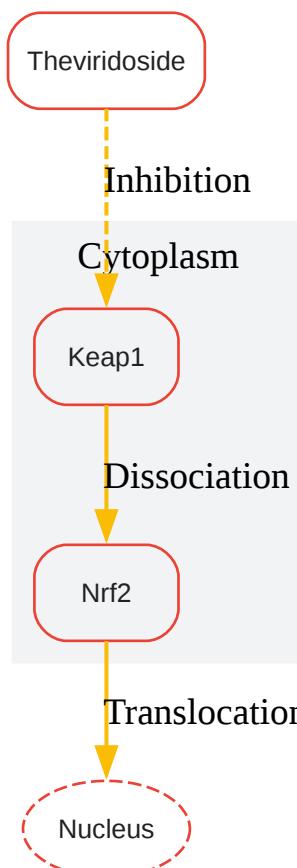

[Click to download full resolution via product page](#)

Figure 4. Proposed modulation of the MAPK pathway by **Theviridoside**.

Proposed Mechanism: **Theviridoside** could potentially modulate the phosphorylation and activation of key MAPK members such as ERK, JNK, and p38. This could lead to altered activity of downstream transcription factors like AP-1, ultimately affecting the expression of genes involved in cell cycle progression and apoptosis.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.

[Click to download full resolution via product page](#)

Figure 5. Proposed activation of the Nrf2 pathway by **Theviridoside**.

Proposed Mechanism: **Theviridoside** may interact with Keap1, the primary negative regulator of Nrf2. This interaction could lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense.^[8]

Future Perspectives

Theviridoside represents a valuable lead compound for the development of novel anticancer agents. Future research should focus on:

- Total Synthesis: Development of a robust and scalable synthetic route to **Theviridoside** and its analogs to enable extensive structure-activity relationship (SAR) studies.
- Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by **Theviridoside** to understand its cytotoxic and other potential biological effects.
- In Vivo Efficacy: Evaluation of the in vivo anticancer efficacy and pharmacokinetic profile of **Theviridoside** in preclinical animal models.
- Derivative Synthesis: Synthesis and biological evaluation of **Theviridoside** derivatives to optimize its potency, selectivity, and drug-like properties.

Conclusion

Theviridoside is a promising natural product with demonstrated cytotoxic activity. This technical guide has summarized the current knowledge of its chemical properties, biological effects, and potential mechanisms of action, and has provided standardized experimental protocols for its study. Further investigation into this molecule and its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF- κ B and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF- κ B Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theviridoside (C17H24O11): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113994#theviridoside-molecular-formula-c17h24o11>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com